molecular formula C7H5F3N4 B1457245 6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine CAS No. 1239648-22-6

6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine

Cat. No. B1457245
M. Wt: 202.14 g/mol
InChI Key: RDULWESFCXHXAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves treating 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with various isocyanates in the presence of triethylamine. The reaction proceeds under mild conditions and yields the target compounds in excellent amounts .


Chemical Reactions Analysis

The compound’s reactivity and chemical reactions have been explored in various studies. For instance, it has been investigated for its antifungal and antibacterial activities . Additionally, it may participate in diverse synthetic transformations due to its unique structure.

Scientific Research Applications

Synthesis and Biological Activity

6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine and related compounds have been synthesized and explored for their biological activities. Dolzhenko et al. (2008) synthesized fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines, evaluating their antiproliferative activity against various cancer cell lines. They found significant antiproliferative activity, suggesting potential applications in cancer therapy (Dolzhenko, Tan, Dolzhenko, Chiu, & Chui, 2008).

Chemical Synthesis Approaches

The synthesis of 1,2,4-triazolo[1,5-a]pyridines has been a focus of several studies due to their biological significance. Zheng et al. (2014) developed a metal-free synthesis of these compounds via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, providing a novel strategy for constructing the 1,2,4-triazolo[1,5-a]pyridine skeleton (Zheng, Ma, Tang, Zhang-Negrerie, Du, & Zhao, 2014).

Potential Herbicidal Activity

Compounds related to 6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine have been evaluated for herbicidal activity. Moran (2003) prepared substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, finding them effective as herbicides across a broad spectrum of vegetation (Moran, 2003).

Novel Synthesis Methods

Recent advancements in synthesis methods have enabled the efficient production of [1,2,4]triazolo[1,5-a]pyridines derivatives. Xiong et al. (2022) presented a synthesis approach through a palladium-catalyzed tandem C-N coupling/Boulton-Katritzky rearrangement process (Xiong, Li, Tang, He, & Zhou, 2022).

Applications in Drug Design

These compounds have been used as building blocks in drug design. Mishchuk et al. (2016) reported the preparation of functionalized building blocks based on 5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine cores, finding utility as privileged motifs for lead-like compound design in anti-diabetes drug development (Mishchuk, Shtil, Poberezhnyk, Nazarenko, Savchenko, Tolmachev, & Krasavin, 2016).

properties

IUPAC Name

6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N4/c8-7(9,10)4-1-2-5-12-6(11)13-14(5)3-4/h1-3H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDULWESFCXHXAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857254
Record name 6-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine

CAS RN

1005785-87-4
Record name 6-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Ishimoto, T Nagata, M Murabayashi, T Ikemoto - Tetrahedron, 2015 - Elsevier
Oxidative cyclization of 1-(pyridin-2-yl)guanidine derivatives using N-chlorosuccinimide and aqueous potassium carbonate has been investigated. Chlorination of 1-(5-nitropyridin-2-yl)…
Number of citations: 15 www.sciencedirect.com

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